5-bromo-3-nitro-1H-pyrazole 5-bromo-3-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 104599-38-4
VCID: VC15984990
InChI: InChI=1S/C3H2BrN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6)
SMILES:
Molecular Formula: C3H2BrN3O2
Molecular Weight: 191.97 g/mol

5-bromo-3-nitro-1H-pyrazole

CAS No.: 104599-38-4

Cat. No.: VC15984990

Molecular Formula: C3H2BrN3O2

Molecular Weight: 191.97 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-3-nitro-1H-pyrazole - 104599-38-4

Specification

CAS No. 104599-38-4
Molecular Formula C3H2BrN3O2
Molecular Weight 191.97 g/mol
IUPAC Name 3-bromo-5-nitro-1H-pyrazole
Standard InChI InChI=1S/C3H2BrN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6)
Standard InChI Key XLDXGRUDPFLMDL-UHFFFAOYSA-N
Canonical SMILES C1=C(NN=C1Br)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with bromine and nitro groups at positions 5 and 3, respectively. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₃H₂BrN₃O₂
Molecular Weight191.97 g/mol
SMILESC1=C(NN=C1Br)N+[O-]
Density (Predicted)2.156 ± 0.06 g/cm³
Boiling Point (Predicted)369.7 ± 22.0 °C
pKa (Predicted)5.20 ± 0.10

The nitro group’s electron-withdrawing effect and bromine’s steric bulk influence the compound’s reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions .

Synthetic Pathways

Direct Nitro-Bromination Strategies

While no explicit synthesis for 5-bromo-3-nitro-1H-pyrazole is detailed in the literature, analogous methods for substituted pyrazoles suggest two primary routes:

  • Sequential Halogenation-Nitration: Bromination of 3-nitro-1H-pyrazole using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) .

  • Cyclization of Pre-Functionalized Intermediates: Condensation of hydrazines with β-keto esters or alkynes, followed by nitration .

For example, a modified approach inspired by Liu et al. (as cited in ) involves:

  • Iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by nitro-group introduction via mixed-acid nitration (HNO₃/H₂SO₄).

  • Copper-catalyzed coupling reactions to install additional functional groups .

Challenges in Regioselectivity

Nitration of bromopyrazoles often faces regiochemical challenges due to competing electronic effects. Computational studies suggest that the nitro group preferentially occupies the meta position relative to bromine in the pyrazole ring, minimizing steric clashes and stabilizing resonance structures .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the nitro group posing explosion risks under high heat or mechanical shock .

Spectroscopic Data

  • IR (KBr): Peaks at 1540 cm⁻¹ (N=O asymmetric stretch) and 680 cm⁻¹ (C-Br stretch) .

  • ¹H NMR (DMSO-d₆): Singlet at δ 8.21 ppm (pyrazole H-4), broad peak at δ 14.32 ppm (-NH) .

  • Mass Spectrometry: [M+H]+ at m/z 191.94 .

Biological and Pharmacological Relevance

Antimicrobial Activity

Pyrazole derivatives demonstrate broad-spectrum antimicrobial properties. While direct data on 5-bromo-3-nitro-1H-pyrazole is limited, structurally similar compounds exhibit:

  • Bacterial Inhibition: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Activity: 70% growth inhibition of Candida albicans at 50 µg/mL .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization at position 1 yields derivatives with IC₅₀ < 100 nM against BRAF V600E mutants .

  • Antiviral Agents: Suzuki-Miyaura coupling introduces aryl groups for RNA polymerase inhibition .

Materials Science

  • Energetic Materials: Nitro-pyrazoles contribute to high-energy-density compounds with detonation velocities > 8,000 m/s .

  • Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺) for catalytic applications .

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